
3,5-Dimethylthiophene-2-thiol
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Overview
Description
3,5-Dimethylthiophene-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C6H8S. It is a derivative of thiophene, characterized by the presence of two methyl groups at the 3 and 5 positions and a thiol group at the 2 position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 3,5-Dimethylthiophene-2-thiol with its targets.
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylthiophene-2-thiol can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P2S5) in an acidic medium.
Gewald Reaction: This involves the cyclization of α-carbonyl thiols with nitriles.
Hinsberg Synthesis: This method involves the condensation of α-dicetones with ethyl thiodiacetate.
Industrial Production Methods: Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and yields high quantities of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and disulfides.
Substitution: Nitro and sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3,5-dimethylthiophene-2-thiol and its derivatives as anticancer agents. For instance, compounds incorporating this structure have demonstrated significant antiproliferative activity against various cancer cell lines, including:
- HepG-2 (liver cancer)
- MDA-MB-231 (breast cancer)
In one study, derivatives of this compound were tested for their cytotoxic effects, revealing IC50 values comparable to established chemotherapeutics like Doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound Derivative 1 | HepG-2 | 1.2 |
This compound Derivative 2 | MDA-MB-231 | 26.8 |
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects is believed to involve inhibition of key cellular pathways responsible for tumor growth and proliferation . Molecular docking studies have shown that these compounds can effectively bind to target proteins involved in cancer progression.
Flavoring and Fragrance Industry
This compound is utilized in the flavoring industry due to its unique sensory properties. It is known to impart roasted, nutty flavors in food products. The compound has been evaluated for its safety and efficacy in flavoring applications, with low estimated dietary exposure levels deemed acceptable for human consumption .
Application | Concentration Range (ppm) |
---|---|
Food Flavoring | 0.02 - 2 |
Material Science
Thiol-Ene Chemistry
In materials science, this compound plays a crucial role in thiol-ene click chemistry. This reaction type is valuable for creating polymers and materials with specific properties due to its efficiency and mild reaction conditions. Thiol-based reactions are employed in the production of coatings, adhesives, and biomedical materials .
Applications in Photopolymerization
The compound's reactivity allows it to be used in photopolymerization processes where it can participate in radical-based curing mechanisms. This application is particularly important in developing high-performance coatings and dental materials that require robust mechanical properties .
Environmental Applications
Research has also explored the use of thiophenes like this compound in environmental chemistry, particularly in the context of volatile sulfur compounds (VSCs). These compounds are studied for their roles in atmospheric chemistry and potential impacts on air quality .
Case Study 1: Anticancer Activity Assessment
A series of studies evaluated the anticancer potential of various derivatives based on the structure of this compound. The results indicated that modifications to the thiophene ring significantly influenced biological activity against multiple cancer cell lines.
Case Study 2: Flavor Profile Analysis
A comprehensive analysis was conducted on food products containing this compound to assess consumer acceptance and safety profiles. The findings confirmed its low toxicity at typical usage levels while enhancing flavor profiles significantly.
Comparison with Similar Compounds
Thiophene: The parent compound, lacking the methyl and thiol groups.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Uniqueness: 3,5-Dimethylthiophene-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiol group enhances its reactivity, making it a valuable intermediate in various synthetic applications .
Biological Activity
3,5-Dimethylthiophene-2-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C₈H₁₀OS and features a thiophene ring substituted with methyl groups and a thiol group. The presence of the thiol group (-SH) contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiophene Ring : Starting materials such as 2,5-dimethylfuran are reacted with sulfur sources.
- Thiol Functionalization : The introduction of the thiol group can be achieved through various methods including nucleophilic substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that compounds derived from thiophenes can inhibit various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- Mechanism of Action : The compound acts as a topoisomerase II inhibitor, disrupting DNA replication in cancer cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 27.6 |
This compound | HepG2 | 1.2 |
These results suggest that the compound may serve as a lead in developing new anticancer therapies.
Antimicrobial Activity
Studies also highlight the antimicrobial properties of thiophenes. For instance, derivatives including this compound have shown effectiveness against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Results : Significant inhibition at low concentrations, indicating potential as an antibacterial agent.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Substitution Effects : Electron-withdrawing groups enhance cytotoxicity.
- Ring Modifications : Alterations in the thiophene ring structure can lead to variations in potency against different cell lines.
Study 1: Anticancer Evaluation
In a study assessing the cytotoxic effects of various thiophenes, including this compound, researchers found that:
- Compounds displayed selective cytotoxicity against cancer cells over normal cells.
- The mechanism involved induction of apoptosis at the G1 phase of the cell cycle.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of thiophene derivatives revealed:
- Strong activity against Gram-positive bacteria.
- Potential for development into therapeutic agents for treating infections.
Properties
IUPAC Name |
3,5-dimethylthiophene-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-4-3-5(2)8-6(4)7/h3,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSUHUSUFPSEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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